1H-Indole-5,7-diol chemical structure and properties
1H-Indole-5,7-diol chemical structure and properties
Synthesis, Reactivity, and Pharmacological Potential of a Resorcinolic Indole Scaffold
Executive Summary
1H-Indole-5,7-diol (CAS: 191331-69-8) is a rare, electron-rich indole derivative characterized by a meta-dihydroxy substitution pattern on the benzenoid ring.[1] Unlike its regioisomer 5,6-dihydroxyindole (5,6-DHI) —the canonical precursor to eumelanin—the 5,7-isomer does not readily form stable ortho-quinones.[1] Instead, it exhibits unique "resorcinol-like" reactivity, making it a distinct scaffold for investigating oxidative polymerization mechanisms and neurotoxicology.[1]
This guide provides a definitive technical analysis of 1H-indole-5,7-diol, focusing on its synthesis from stable precursors, its divergent oxidation chemistry, and its handling requirements under strict anaerobic conditions.
Chemical Identity & Structural Analysis[1][2][3][4]
The physicochemical behavior of 1H-indole-5,7-diol is dictated by the positioning of its hydroxyl groups.[1] While 5,6-DHI mimics catechol (1,2-dihydroxybenzene), 5,7-DHI mimics resorcinol (1,3-dihydroxybenzene).[1]
| Property | Data | Notes |
| IUPAC Name | 1H-Indole-5,7-diol | |
| Common Names | 5,7-Dihydroxyindole; 5,7-DHI | |
| CAS Number | 191331-69-8 | Distinct from 5,7-DHT (CAS 31363-74-3) |
| Molecular Formula | C₈H₇NO₂ | |
| Molecular Weight | 149.15 g/mol | |
| Solubility | DMSO, Methanol, Degassed Water | Rapidly oxidizes in alkaline aqueous solution |
| Stability | High Air Sensitivity | Polymerizes to black solids upon O₂ exposure |
Electronic Structure & Reactivity Logic
The meta-positioning of the hydroxyl groups at C5 and C7 creates a "super-activated" nucleophilic center at C6 (ortho to both hydroxyls) and C4 (ortho to C5-OH, para to C7-OH).[1]
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5,6-DHI (Catechol-like): Oxidizes to ortho-quinone imine (electrophilic).[1]
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5,7-DHI (Resorcinol-like): Cannot form a neutral quinone without disrupting aromaticity.[1] It oxidizes via radical intermediates, leading to rapid C-C coupling (polymerization) rather than stable quinone formation.
Synthetic Protocol: Demethylation Route
Direct synthesis of the diol ring is challenging due to oxidation.[1] The industry-standard approach relies on the demethylation of the stable precursor 5,7-dimethoxyindole .[1]
Phase 1: Precursor Acquisition
Target Starting Material: 5,7-Dimethoxyindole (CAS: 47125-92-4).[1]
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Note: If commercial stock is unavailable, synthesize via the Leimgruber-Batcho method starting from 3,5-dimethoxy-2-nitrotoluene to ensure correct regiochemistry.[1] Avoid Fischer Indole Synthesis with 3,5-dimethoxyaniline, as it yields a mixture of 4,6- and 5,7-isomers.[1]
Phase 2: Boron Tribromide (BBr₃) Demethylation
This protocol uses BBr₃, a harsh but effective Lewis acid, to cleave the methyl ethers. Strict anaerobic conditions are mandatory.
Materials
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5,7-Dimethoxyindole (1.0 eq)[1]
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Boron Tribromide (BBr₃), 1.0 M in CH₂Cl₂ (4.0 eq)
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Dichloromethane (DCM), anhydrous[1]
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Argon/Nitrogen line[1]
Step-by-Step Methodology
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Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of argon.
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Solvation: Dissolve 5,7-dimethoxyindole in anhydrous DCM (0.1 M concentration). Cool the solution to -78°C (dry ice/acetone bath).
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Addition: Dropwise add BBr₃ solution over 20 minutes. The solution may turn dark red/brown.[1]
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Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (System: 50% EtOAc/Hexane).[1] Note: The starting material is fluorescent; the product is not.[1]
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Quenching (Critical): Cool back to -78°C. Carefully quench with degassed methanol. Do not use water yet.
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Isolation: Concentrate the mixture under vacuum. Redissolve in degassed ethyl acetate and wash with deoxygenated saturated NaHCO₃ (rapidly) to remove boron salts.
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Purification: If necessary, perform flash chromatography using degassed solvents (EtOAc/Hexane) under nitrogen pressure.[1]
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Storage: Store as a solid at -80°C under argon.
Reactivity & Oxidation Pathways
The following diagram illustrates the divergent oxidation pathways of 5,7-DHI compared to the canonical 5,6-DHI.
Figure 1: Comparative oxidation logic. 5,7-DHI oxidizes via radical coupling due to the meta-diol arrangement, whereas 5,6-DHI passes through a discrete quinone intermediate.[1]
Mechanism Explanation
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The "Meta" Constraint: In 5,7-DHI, the hydroxyls are meta to each other.[1] Oxidation cannot produce a quinone (which requires ortho or para relationships) without destroying the aromatic sextet of the benzene ring.
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Radical Coupling: The molecule undergoes single-electron transfer (SET) to form semiquinone radicals.[1] The spin density is highest at C6 (between the oxygens) and C4 .[1]
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Polymerization Result: The resulting polymer is structurally distinct from eumelanin, likely containing biphenyl-type linkages (C6-C6') rather than the ether/peroxide bridges seen in some eumelanin models.[1]
Biological Context & Applications[1][5][6]
Neurotoxicity Research (5,7-DHT Analog)
While 5,7-Dihydroxytryptamine (5,7-DHT) is a selective neurotoxin for serotonergic neurons, the core 1H-indole-5,7-diol lacks the ethylamine side chain required for uptake by the Serotonin Transporter (SERT).[1]
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Hypothesis: 1H-indole-5,7-diol may act as a metabolite of 5,7-DHT after MAO-A mediated deamination and subsequent oxidation.[1]
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Application: It serves as a negative control in neurotoxicity assays to distinguish between transporter-mediated toxicity (5,7-DHT) and general oxidative stress (5,7-diol).[1]
Melanin Biosynthesis
5,7-DHI is an "unnatural" monomer.[1] Incorporating it into enzymatic polymerization assays (using Tyrosinase) allows researchers to study the structural requirements of melanogenesis.[1]
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Tyrosinase Activity: Tyrosinase typically hydroxylates monophenols to ortho-diphenols. 5,7-DHI, being a meta-diphenol, acts as a competitive inhibitor or a suicide substrate, trapping the enzyme in an inactive state.[1]
References
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LookChem. (n.d.).[1] 1H-Indole-5,7-diol Product Information. Retrieved February 23, 2026, from [Link][1]
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PubChem. (2025).[1] 3-(2-aminoethyl)-1H-indole-5,7-diol (5,7-DHT) Compound Summary. National Library of Medicine.[1] Retrieved February 23, 2026, from [Link][1]
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d'Ischia, M., et al. (2005).[2] 5,6-Dihydroxyindole chemistry: Unraveling the mystery of eumelanin. Advances in Heterocyclic Chemistry. (Contextual grounding on indole oxidation).
- Wakamatsu, K., & Ito, S. (2002). Advanced chemical methods in melanin determination. Pigment Cell Research. (Methodology for analyzing dihydroxyindole polymers).
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Sinhababu, A. K., & Borchardt, R. T. (1983).[1] Silica gel assisted reductive cyclization of 2-nitro-beta-piperidinostyrenes: a new synthesis of substituted indoles. Journal of Organic Chemistry. (Synthetic route for methoxy precursors).
